1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine
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Overview
Description
1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. The pyrazole ring is known for its wide range of biological activities, making this compound of significant interest in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole with piperidine. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction, reducing the time and cost of production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles and piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
3-(Phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione: Used as a ligand in coordination chemistry.
Uniqueness: 1-(4-Methyl-3-phenyl-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole and piperidine ring makes it a versatile compound in various fields of research .
Properties
CAS No. |
62565-34-8 |
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Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
1-(4-methyl-3-phenylpyrazol-1-yl)piperidine |
InChI |
InChI=1S/C15H19N3/c1-13-12-18(17-10-6-3-7-11-17)16-15(13)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
InChI Key |
SOALIGPZVPWHAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
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